molecular formula C4H9NO5S B14019713 3-Nitro-1-propanol methanesulfonate

3-Nitro-1-propanol methanesulfonate

Cat. No.: B14019713
M. Wt: 183.19 g/mol
InChI Key: WVEFWPBJWXCCDM-UHFFFAOYSA-N
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Description

3-Nitro-1-propanol methanesulfonate is an organic compound with the molecular formula C4H9NO5S and a molar mass of 183.18 g/mol . It is a derivative of 3-nitro-1-propanol, where the hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-propanol methanesulfonate typically involves the reaction of 3-nitro-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-propanol methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-1-propanol methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-1-propanol methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methanesulfonate group, which imparts distinct chemical reactivity compared to its parent compound and other similar nitro compounds. This makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

3-nitropropyl methanesulfonate

InChI

InChI=1S/C4H9NO5S/c1-11(8,9)10-4-2-3-5(6)7/h2-4H2,1H3

InChI Key

WVEFWPBJWXCCDM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC[N+](=O)[O-]

Origin of Product

United States

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